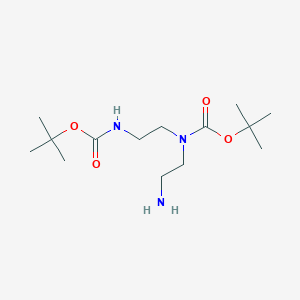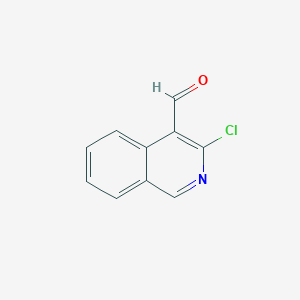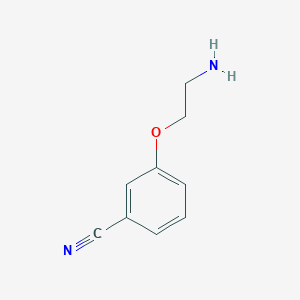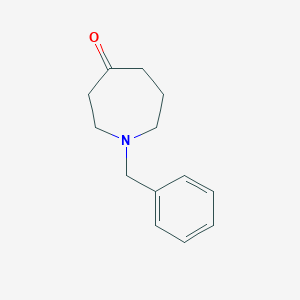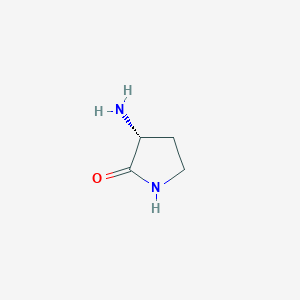![molecular formula C15H20N2O5 B111400 (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 1213190-47-6](/img/structure/B111400.png)
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protease Inhibition
Boc-D-3-Carbamoylphe: has been identified as a potent inhibitor of proteases, particularly caspases involved in apoptosis. It is used to study the inhibition of cell death pathways in various biological models. For instance, it can block apoptosis stimulated by TNF-α in neutrophils, hepatocytes, and renal endothelial cells .
Cell Death Mechanism Elucidation
Researchers utilize this compound to elucidate the mechanisms of cell death, including apoptosis and pyroptosis. By inhibiting caspases, Boc-D-3-Carbamoylphe helps in dissecting the specific roles of these enzymes in the programmed cell death processes .
Wirkmechanismus
Target of Action
Boc-D-3-Carbamoylphe, also known as BOC-D-3-CARBAMOYLPHENYLALANINE, is a compound that primarily targets amino groups . The compound is often used in the synthesis of peptides . .
Mode of Action
The compound Boc-D-3-Carbamoylphe is known to interact with its targets through the formation of a carbamate protecting group . This interaction involves the conversion of an amino group into a carbamate, which is a common strategy to protect an amino group and allow for transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
It is known that amino acids play a crucial role in various biochemical pathways, including protein synthesis and signal transduction . Therefore, it can be inferred that Boc-D-3-Carbamoylphe, by interacting with amino groups, may indirectly influence these pathways.
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, and molecular weight, which can influence its bioavailability, are available .
Result of Action
One study suggests that d-peptide analogues of boc-phe-leu-phe-leu-phe-cooh induce neovascularization via endothelial n-formyl peptide receptor 3 . This suggests that Boc-D-3-Carbamoylphe and its analogues may have potential effects on angiogenesis and vascular biology.
Action Environment
It is known that environmental factors such as temperature, ph, and salinity can significantly influence the activity and stability of many compounds . Therefore, it can be inferred that similar factors may also influence the action of Boc-D-3-Carbamoylphe.
Eigenschaften
IUPAC Name |
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCVUPCEXUFGD-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




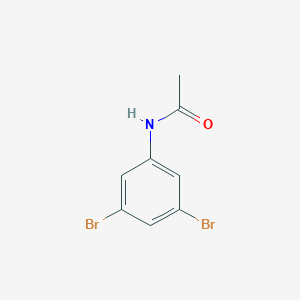

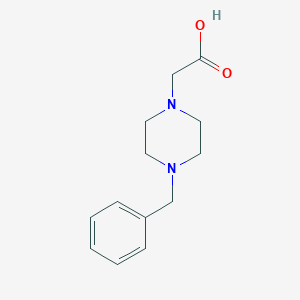
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)
